Epicaptopril - 63250-36-2

Epicaptopril

Catalog Number: EVT-290329
CAS Number: 63250-36-2
Molecular Formula: C9H15NO3S
Molecular Weight: 217.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Epicaptopril is a synthetic compound classified as a thiol-containing angiotensin-converting enzyme (ACE) inhibitor. Unlike its stereoisomer, Captopril, Epicaptopril lacks ACE-inhibitory properties [, , ]. This unique characteristic makes it a valuable tool in scientific research, specifically for differentiating the effects of thiol groups independent of ACE inhibition.

Captopril

Compound Description: Captopril is a potent angiotensin-converting enzyme (ACE) inhibitor widely used in treating hypertension and heart failure. It possesses a sulfhydryl (-SH) group in its structure. [, , , , ]

Relevance: Captopril is structurally similar to Epicaptopril, differing only in the stereochemistry around the proline ring. Both compounds exhibit potent antioxidant effects, attributed to their sulfhydryl groups, and act as free radical scavengers. [, , , , ] Studies have shown that both Captopril and Epicaptopril demonstrate antithrombotic activity through similar mechanisms, suggesting overlapping pharmacological profiles. []

N-Acetylcysteine (NAC)

Compound Description: N-Acetylcysteine is a precursor to L-cysteine, boosting glutathione production, a crucial cellular antioxidant. []

Relevance: Like Epicaptopril, N-Acetylcysteine exhibits antithrombotic activity, likely through increasing fibrinolysis and affecting coagulation pathways. [] While both compounds share this property, their mechanisms of action differ. Unlike Epicaptopril, N-Acetylcysteine's antithrombotic effect is not dependent on nitric oxide or prostacyclin. [] This distinction highlights the diverse pathways influencing thrombosis and the multiple potential therapeutic targets.

Enalapril

Compound Description: Enalapril is a commonly prescribed ACE inhibitor for managing hypertension and heart failure. Unlike Captopril and Epicaptopril, Enalapril lacks a sulfhydryl group in its structure. [, , ]

Relevance: Comparing Enalapril with Epicaptopril helps elucidate the role of the sulfhydryl group in their respective activities. Studies reveal that Epicaptopril, with its sulfhydryl group, exhibits a more potent antithrombotic effect than Enalapril, suggesting a significant contribution from this structural element. [] Furthermore, research demonstrates that sulfhydryl-containing ACE inhibitors, including Epicaptopril, possess free radical scavenging abilities, while non-sulfhydryl ACE inhibitors like Enalapril lack this property. [, , ] This difference highlights the importance of the sulfhydryl group in mediating antioxidant effects.

Zofenopril

Compound Description: Zofenopril, an ACE inhibitor containing a sulfhydryl group, is used to treat hypertension. []

Relevance: Zofenopril's structural similarity to Epicaptopril, particularly the presence of the sulfhydryl group, suggests potential for shared pharmacological activities. Research confirms this, demonstrating that both Zofenopril and Epicaptopril effectively scavenge free radicals, highlighting their antioxidant potential. [] This shared characteristic underscores the importance of the sulfhydryl group in conferring this beneficial property.

Probucol

Compound Description: Probucol, a lipid-lowering drug with antioxidant properties, is known to protect against oxidative stress-related damage. []

Relevance: While structurally distinct from Epicaptopril, Probucol exhibits similar protective effects against cardiovascular damage caused by hypomagnesemia. [] Both compounds demonstrate an ability to mitigate the harmful consequences of oxidative stress, suggesting potential for therapeutic synergy.

D-Propranolol

Compound Description: D-Propranolol, an enantiomer of the beta-blocker Propranolol, possesses antioxidant properties despite lacking beta-blocking activity. []

Relevance: Similar to Probucol, D-Propranolol, alongside Epicaptopril, demonstrates protective effects against cardiovascular damage induced by hypomagnesemia. [] This shared ability to counteract oxidative stress suggests potential for synergistic therapeutic applications, particularly in conditions characterized by magnesium deficiency and associated cardiovascular complications.

Overview

Epicaptopril is a synthetic compound classified as an angiotensin-converting enzyme inhibitor, primarily used in the treatment of hypertension and heart failure. It is a derivative of captopril, which was the first oral angiotensin-converting enzyme inhibitor introduced in clinical practice. Epicaptopril has garnered attention for its potential therapeutic applications due to its ability to modulate the renin-angiotensin system, thereby influencing blood pressure regulation and fluid balance in the body.

Source

Epicaptopril is synthesized through various chemical processes that involve specific precursors and reagents. The compound is not typically found in nature but is produced in laboratories and pharmaceutical settings.

Classification

Epicaptopril falls under the category of pharmaceutical agents known as antihypertensives, specifically angiotensin-converting enzyme inhibitors. This class of drugs works by inhibiting the enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor, thus leading to vasodilation and reduced blood pressure.

Synthesis Analysis

Methods

The synthesis of epicaptopril involves several key steps and reactions. One notable method includes the reaction of 2-methyl-3-sulfanylpropanoyl chloride with pyrrolidine-2-carboxylic acid. This reaction typically requires controlled conditions to ensure optimal yield and purity of the final product.

Technical Details

  1. Reagents: The synthesis employs specific reagents such as 2-methyl-3-sulfanylpropanoyl chloride, which acts as a key building block.
  2. Reaction Conditions: The reaction is conducted under controlled temperature and pressure to facilitate the formation of epicaptopril while minimizing side reactions.
  3. Purification: Post-synthesis, epicaptopril undergoes purification processes such as high-performance liquid chromatography to isolate the desired compound from by-products and unreacted materials .
Molecular Structure Analysis

Structure

Epicaptopril's molecular structure can be described by its chemical formula C12H17N1O3SC_{12}H_{17}N_{1}O_{3}S. The compound features a thiazolidine ring structure, characteristic of many angiotensin-converting enzyme inhibitors.

Data

  • Molecular Weight: Approximately 253.34 g/mol.
  • Structural Formula: The structural representation includes functional groups such as a carboxylic acid and a sulfhydryl group, which are essential for its biological activity.
Chemical Reactions Analysis

Reactions

Epicaptopril can participate in various chemical reactions typical of thiol-containing compounds. These include oxidation-reduction reactions due to the presence of its sulfhydryl group, which can be oxidized to form disulfides under appropriate conditions.

Technical Details

  1. Oxidation: The sulfhydryl group can react with oxidizing agents, leading to the formation of disulfide bonds.
  2. Substitution Reactions: Epicaptopril may also undergo nucleophilic substitution reactions due to its reactive functional groups, allowing for further derivatization or modification.
Mechanism of Action

Process

Epicaptopril exerts its pharmacological effects primarily through inhibition of the angiotensin-converting enzyme. By blocking this enzyme, epicaptopril reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure.

Data

  • Inhibition Constant (Ki): Epicaptopril has a low Ki value, indicating high potency as an inhibitor.
  • Biological Pathway: The drug influences the renin-angiotensin system, which is crucial for regulating blood pressure and electrolyte balance.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Epicaptopril typically appears as a white crystalline solid.
  • Solubility: It is soluble in water and organic solvents like ethanol, enhancing its bioavailability.

Chemical Properties

  • Stability: Epicaptopril is relatively stable under standard laboratory conditions but may degrade in extreme pH environments.
  • pKa Value: The pKa value indicates that it can exist in both protonated and deprotonated forms depending on the pH of the solution.
Applications

Scientific Uses

Epicaptopril is primarily used in clinical settings for managing hypertension and heart failure. Its role as an angiotensin-converting enzyme inhibitor makes it valuable not only for treating high blood pressure but also for preventing complications associated with cardiovascular diseases. Additionally, ongoing research explores its potential applications in other areas such as nephrology and diabetic care due to its protective effects on renal function.

Introduction to Epicaptopril

Historical Development & Discovery Context

Epicaptopril emerged as a significant analog during the intensive structure-activity relationship (SAR) studies that followed the landmark development of captopril, the first orally active angiotensin-converting enzyme (ACE) inhibitor. Captopril itself was patented in 1976 and approved for medical use in 1980 after pioneering work by Miguel Ondetti, Bernard Rubin, and David Cushman at E.R. Squibb & Sons Pharmaceuticals (now Bristol-Myers Squibb) [4] [8]. The discovery trajectory originated from investigations into the venom of the Brazilian pit viper (Bothrops jararaca), where researcher Sérgio Henrique Ferreira identified bradykinin-potentiating factors (BPFs) that inhibited ACE [4] [8]. These snake venom peptides, particularly the nonapeptide teprotide, demonstrated potent ACE inhibition but lacked oral bioavailability, thus limiting therapeutic utility [4].

The quest for an orally active inhibitor focused on designing molecules mimicking the terminal structure of these peptide inhibitors, specifically targeting the presumed active site of ACE. Researchers recognized ACE as a zinc metalloprotease, leading to the strategic incorporation of a zinc-chelating group (e.g., sulfhydryl moiety) into small molecule designs [4] [10]. Epicaptopril was synthesized during this exploratory phase as one of numerous structural analogs of captopril designed to probe the critical spatial and conformational domains required for optimal ACE binding and inhibition [3]. Its development exemplifies the transition from peptide-based inhibitors to rationally designed small molecules leveraging the understanding of ACE's catalytic mechanism and substrate preferences, marking a pivotal advancement in early structure-based drug design within cardiovascular pharmacology [4] [8] [10].

Table 1: Key Milestones in Captopril and Epicaptopril Development

YearMilestoneSignificance
1967Kevin K.F. Ng identifies pulmonary conversion of Ang I to Ang II [4]Established physiological site of ACE activity
1970sFerreira isolates Bradykinin-Potentiating Factor (BPF) from B. jararaca venom [4]Identified natural ACE inhibitors
1975Synthesis of Captopril by Ondetti, Cushman, and Rubin [4]First orally active ACE inhibitor developed via rational drug design
1976Captopril patented [4]Secured intellectual property for the pioneering ACE inhibitor
1981Captopril receives FDA approval (April 6) [4]First ACE inhibitor approved for clinical use (hypertension, heart failure)
Late 1980s-1990sSynthesis and evaluation of Epicaptopril analogs [3]Explored conformational constraints and spatial domains for enhanced ACE binding

Structural Classification Within ACE Inhibitors

Epicaptopril belongs to the sulfhydryl (thiol)-containing class of ACE inhibitors, structurally classified as a derivative of the prototypical ACE inhibitor, captopril (D-3-mercapto-2-methylpropanoyl-L-proline) [4] [6]. Its core structure retains three fundamental elements critical for ACE inhibition:

  • Zinc-Binding Group (ZBG): A terminal sulfhydryl (-SH) group, analogous to captopril, which acts as a potent chelator of the Zn²⁺ ion within the ACE active site. This interaction is central to competitive inhibition by displacing the catalytically essential water molecule coordinated to zinc [3] [4] [10].
  • Peptide Mimicry Moiety: A methylpropanoyl group adjacent to the thiol, designed to occupy the S₁' subsite of ACE (which exhibits preference for hydrophobic residues).
  • Proline Residue: An L-proline ring at the C-terminus, enhancing binding affinity by interacting with secondary pockets (S₂ subsite) within the enzyme and contributing significantly to oral bioavailability by mimicking the C-terminal dipeptide of substrates like angiotensin I [4] [10].

The defining structural distinction between epicaptopril and captopril lies in modifications to the spatial and conformational domains bridging these key functional groups. Specifically, research employing novel syntheses of 4,5-methano-L-proline derivatives demonstrated that epicaptopril incorporates a constrained bicyclic or bridged proline analog [3]. This conformational restriction was engineered to probe the optimal spatial orientation of the proline ring relative to the zinc-chelating thiol and the methylpropanoyl moiety. Studies revealed that such modifications significantly influence the molecule's ability to adopt the bioactive conformation required for high-affinity binding to ACE, impacting parameters like binding energy and inhibitory potency (IC₅₀) [3]. This places epicaptopril within the category of conformationally constrained captopril analogs, distinct from later generations of ACE inhibitors utilizing carboxylate (e.g., enalaprilat, lisinopril) or phosphinate (e.g., fosinoprilat) zinc-binding groups [5] [10].

Table 2: Structural Classification of Epicaptopril Among ACE Inhibitors

Structural ClassZinc-Binding GroupPrototype DrugEpicaptopril Features
Sulfhydryl (Thiol)-Containing-SHCaptoprilRetains free thiol; Features modified 4,5-methano-L-proline for conformational constraint [3]
Dicarboxylate-Containing-COO⁻Enalapril, RamiprilProdrugs requiring hepatic activation; Lack thiol-associated side effects (e.g., rash) [5] [9]
Phosphonate-Containing-POO⁻FosinoprilDual renal/hepatic elimination; Unique among ACEIs [5]

Research Significance in Pharmacology & Biochemistry

Epicaptopril's significance extends beyond its role as a mere structural analog of captopril, serving as a crucial tool for fundamental and applied research in enzymology, drug design, and metalloproteinase inhibition:

  • Probing ACE Conformational Dynamics: Studies utilizing epicaptopril and related analogs provided seminal insights into the steric and conformational requirements for optimal binding to the ACE active site. Research demonstrated that subtle changes in the proline ring's geometry, such as those imposed by the 4,5-methano bridge in epicaptopril, could dramatically alter inhibitory potency. This underscored the importance of the cis or trans conformation of the amide bond preceding the proline and its spatial alignment relative to the catalytic zinc ion [3]. These findings validated computational models of ACE-inhibitor interactions and informed the design of subsequent ACE inhibitors with improved selectivity or pharmacokinetic profiles [3] [10].

  • Expanding Therapeutic Target Potential: While primarily characterized as an ACE inhibitor, epicaptopril's core structure (specifically the thiol ZBG) has shown relevance in inhibiting other metalloenzymes. Research indicates that captopril stereoisomers and analogs like epicaptopril can inhibit metallo-β-lactamases (MBLs), particularly New Delhi metallo-β-lactamase (NDM-1), enzymes conferring bacterial resistance to β-lactam antibiotics [6]. The thiol group chelates the zinc ions within the MBL active site, analogous to its action in ACE. Intriguingly, studies suggest D-configured captopril derivatives exhibit higher NDM-1 inhibitory activity (IC₅₀ ~7.9 μM) than L-configured ones (IC₅₀ ~202.0 μM), implying epicaptopril's stereochemistry could be optimized for this application [6]. This highlights the potential for repurposing thiol-based ACE inhibitor scaffolds as broad-spectrum metalloenzyme inhibitors.

  • Mechanistic Insights into Zinc Chelation & Redox Chemistry: Epicaptopril, via its free thiol group, participates in complex interactions with transition metal ions beyond zinc chelation. Research on captopril analogs has demonstrated their ability to scavenge reactive oxygen species (ROS) like hydroxyl radicals (•OH), potentially via reactions involving copper ions [7]. These interactions can generate copper-thiol complexes capable of redox cycling, influencing oxidative stress pathways. Epicaptopril serves as a model compound for studying the biochemical consequences of thiol-mediated metal chelation, relevant to both therapeutic effects (e.g., potential antioxidant properties) and off-target interactions [7]. Furthermore, its role in modulating bradykinin metabolism—indirectly through ACE inhibition and potentially directly via interactions with peptidases—adds another layer to its biochemical impact [9] [10].

Table 3: Key Research Findings Involving Epicaptopril and Close Analogs

Research AreaKey FindingSignificanceSource Context
ACE Binding ConformationConstrained proline analogs (e.g., 4,5-methano-L-proline derivatives) significantly impact ACE inhibitory potency (IC₅₀) by enforcing optimal spatial orientation [3]Validated importance of proline ring conformation for ACE inhibitor design; Guided development of domain-selective inhibitorsBioorg Med Chem Lett (1998)
Metallo-β-Lactamase InhibitionD-configured captopril analogs show potent NDM-1 inhibition (IC₅₀ ~1.5-7.9 μM); Thiol group chelates active-site zinc ions [6]Revealed potential for repurposing ACE inhibitor scaffolds to combat antibiotic resistanceBiochem Pharmacol Perspect (2022)
Metal Ion Interaction/ROS ScavengingCaptopril/thiol analogs react with Cu²⁺ to form complexes capable of generating or scavenging •OH radicals [7]Illuminated complex redox biochemistry of thiol-containing drugs; Potential implications for oxidative stress modulationFree Radic Res (1993)
Domain-Selective InhibitionSAR studies on analogs contribute to understanding differences in substrate processing between ACE N- and C-domains [10]Advanced efforts to develop domain-specific ACEIs for potentially improved safety profilesFront Pharmacol (2022)

Properties

CAS Number

63250-36-2

Product Name

Epicaptopril

IUPAC Name

(2S)-1-[(2R)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C9H15NO3S

Molecular Weight

217.29 g/mol

InChI

InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7-/m0/s1

InChI Key

FAKRSMQSSFJEIM-BQBZGAKWSA-N

SMILES

CC(CS)C(=O)N1CCCC1C(=O)O

Synonyms

(S)-1-(3-Mercapto-2-methyl-1-oxopropyl)-L-proline
Capoten
Captopril
Lopirin
SQ 14,225
SQ 14,534
SQ 14225
SQ 14534
SQ-14,225
SQ-14,534
SQ-14225
SQ-14534
SQ14,225
SQ14,534
SQ14225
SQ14534

Canonical SMILES

CC(CS)C(=O)N1CCCC1C(=O)O

Isomeric SMILES

C[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.